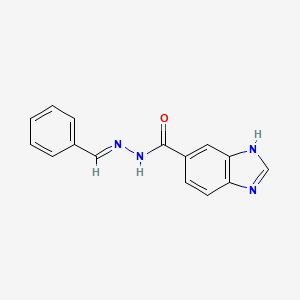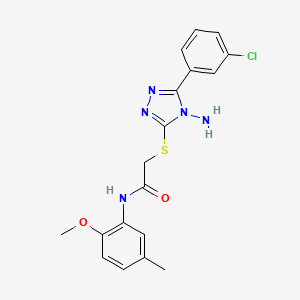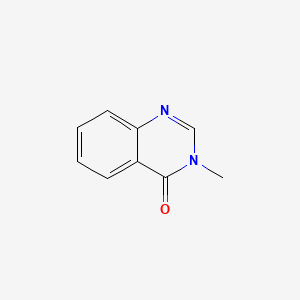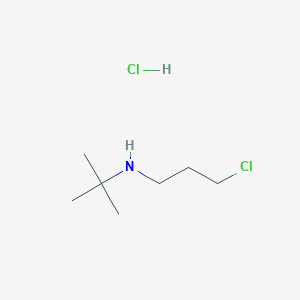![molecular formula C19H20Cl3N3O3S B12005772 N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, trichloro, phenyl, and thioureido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of a phenol derivative.
Introduction of the trichloroethyl group: This step may involve the use of trichloroacetyl chloride in the presence of a base.
Coupling with thiourea: The phenylthiourea moiety can be introduced through a reaction with phenyl isothiocyanate.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The trichloroethyl group can be reduced to form a dichloro or monochloro derivative.
Substitution: The phenylthiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Quinones, chlorinated derivatives.
Reduction products: Dichloro or monochloro derivatives.
Substitution products: Various substituted phenylthiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigated for its interactions with biological macromolecules.
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug development: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Materials science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE derivatives: Compounds with slight modifications to the functional groups.
Phenylthiourea derivatives: Compounds with similar thioureido groups but different substituents.
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.
Propiedades
Fórmula molecular |
C19H20Cl3N3O3S |
|---|---|
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-27-14-9-8-12(10-15(14)28-2)11-16(26)24-17(19(20,21)22)25-18(29)23-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,24,26)(H2,23,25,29) |
Clave InChI |
KCIVRAFGNOISPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


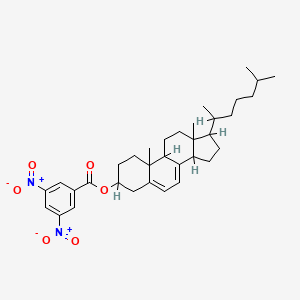
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
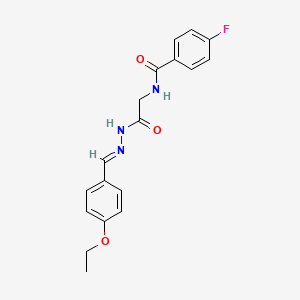
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)

